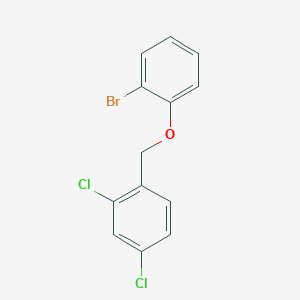
1-Bromo-2-(2,4-dichlorobenzyloxy)benzene
Übersicht
Beschreibung
“1-Bromo-2-(2,4-dichlorobenzyloxy)benzene” is an organic compound with the CAS Number: 1036572-50-5 . It has a molecular weight of 332.02 and its IUPAC name is 2-bromophenyl 2,4-dichlorobenzyl ether .
Molecular Structure Analysis
The InChI code for “1-Bromo-2-(2,4-dichlorobenzyloxy)benzene” is 1S/C13H9BrCl2O/c14-11-3-1-2-4-13 (11)17-8-9-5-6-10 (15)7-12 (9)16/h1-7H,8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-2-(2,4-dichlorobenzyloxy)benzene” include a molecular weight of 332.02 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
1-Bromo-2-(2,4-dichlorobenzyloxy)benzene serves as a key intermediate in the synthesis of various chemical compounds with potential biological activity. For instance, it is utilized in the synthesis of non-peptide small molecular antagonist benzamide derivatives, which show promise as CCR5 antagonists. These compounds are characterized using spectroscopic methods and tested for their biological activity, indicating their potential application in medical research for therapeutic purposes (H. Bi, 2015).
Organic Synthesis
The compound is also involved in organic synthesis processes, such as the fragmentation of carbohydrate anomeric alkoxy radicals, offering a new synthesis pathway for chiral 1-halo-1-bromo compounds from readily available carbohydrates. This reaction, utilizing (diacetoxyiodo)benzene in the presence of bromine, provides valuable synthetic intermediates for further organic synthesis, demonstrating the compound's role in the development of novel synthetic methodologies (Concepción C. González et al., 2003).
Environmental Science
From an environmental science perspective, the compound's derivatives are studied for their thermal degradation behavior, particularly in the context of dioxin formation during the pyrolysis of brominated hydrocarbons. Such studies are crucial for understanding the environmental impact of brominated flame retardants, contributing to the development of safer waste disposal and accident management practices (Catherine S Evans & B. Dellinger, 2003).
Catalysis and Chemical Reactions
Further, its role extends to catalytic processes and chemical reactions, where its derivatives are employed as reagents or intermediates in various transformations. This includes the synthesis of bromo-, boryl-, and stannyl-functionalized compounds via Diels-Alder or C-H activation reactions, showcasing the compound's versatility in facilitating the construction of complex molecular architectures (Christian Reus et al., 2012).
Spectroscopy and Structural Analysis
The compound and its derivatives are also subjects of spectroscopic and structural analysis studies, which provide insights into their physical and chemical properties. Such investigations are foundational for the application of these compounds in further scientific research, including the development of new materials, pharmaceuticals, and understanding their behavior in various chemical contexts (V. Udayakumar et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(2-bromophenoxy)methyl]-2,4-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-11-3-1-2-4-13(11)17-8-9-5-6-10(15)7-12(9)16/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBSSYORAADEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=C(C=C(C=C2)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651494 | |
| Record name | 1-[(2-Bromophenoxy)methyl]-2,4-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(2,4-dichlorobenzyloxy)benzene | |
CAS RN |
1036572-50-5 | |
| Record name | 1-[(2-Bromophenoxy)methyl]-2,4-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



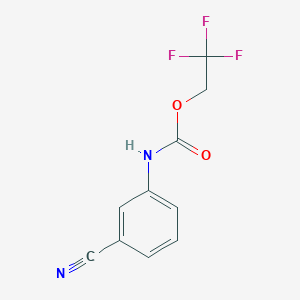
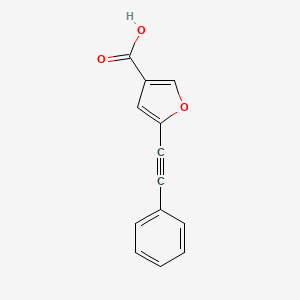
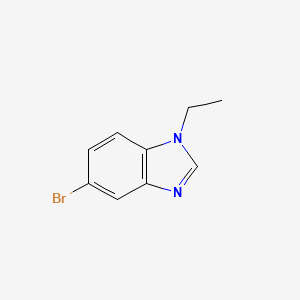


![2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1518790.png)
![ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1518792.png)
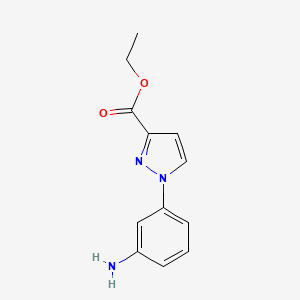
![4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1518795.png)
![5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B1518796.png)

![2-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1518802.png)

![N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1518804.png)